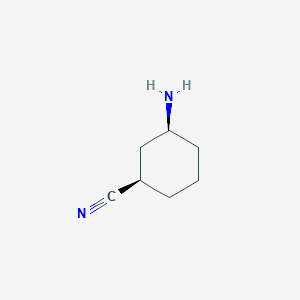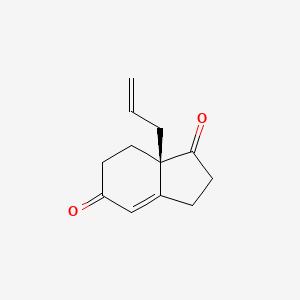
(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a chiral organic compound with a unique structure that includes an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted indene derivative, using a chiral rhodium or iridium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: The enantiomer of the compound, which may have different biological activities.
2,3,7,7a-Tetrahydro-1H-indene-1,5(6H)-dione: A similar compound without the allyl group, which may have different reactivity and applications.
7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: The racemic mixture of the compound, which may have different properties compared to the pure enantiomer.
Uniqueness
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is unique due to its chiral nature and specific structural features, which contribute to its distinct reactivity and potential applications in various fields. The presence of the allyl group and the indene backbone provides opportunities for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
161773-56-4 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione |
InChI |
InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1 |
InChI-Schlüssel |
ZKVOLJVDWNWAGH-LBPRGKRZSA-N |
Isomerische SMILES |
C=CC[C@]12CCC(=O)C=C1CCC2=O |
Kanonische SMILES |
C=CCC12CCC(=O)C=C1CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
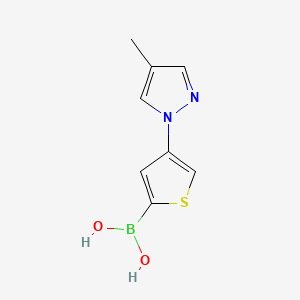
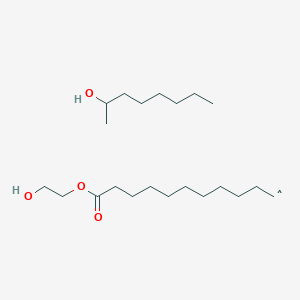
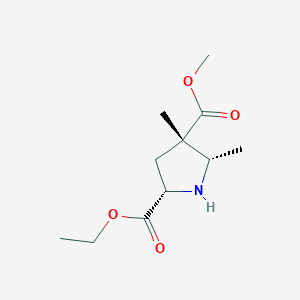
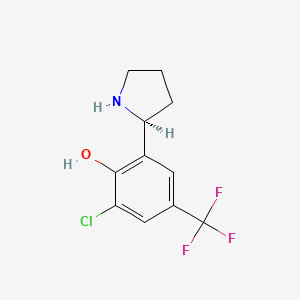

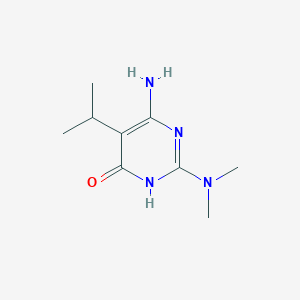

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
